

reducing foam shrinkage in polyurethane foams using chemical modifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Oxybis(benzenesulfonyl hydrazide)

Cat. No.: B1293368

[Get Quote](#)

Technical Support Center: Polyurethane Foam Stabilization

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of chemical modifiers to reduce shrinkage in polyurethane (PU) foams.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental causes of shrinkage in polyurethane foams?

A1: Polyurethane foam shrinkage is primarily caused by a pressure difference between the inside and outside of the foam's cells after the foam has solidified. The main contributing factors are:

- Gas Diffusion and Thermal Equilibrium: The gases produced during the foaming reaction (like CO₂) and physical blowing agents are trapped within the foam's closed cells. As the foam cools, these gases also cool and contract, creating a partial vacuum that can cause the cell walls to collapse inward, leading to overall shrinkage.[\[1\]](#)[\[2\]](#) This is the most common reason for shrinkage.[\[1\]](#)

- Improper or Incomplete Curing: If the polymer matrix does not cure sufficiently and build enough mechanical strength, it cannot withstand the internal pressure changes during cooling.[1][2] An imbalance between the foaming (gassing) and gelation (polymerization) reactions is a frequent cause; if the gel reaction is too slow, the foam structure isn't strong enough to support itself.[3][4][5]
- High Closed-Cell Content: While a closed-cell structure is desirable for insulation, an excessively high closed-cell rate means more gas is trapped. This exacerbates the pressure differential upon cooling, leading to a greater tendency for shrinkage.[3]

Q2: What is the primary role of a silicone surfactant in preventing foam shrinkage?

A2: Silicone surfactants are essential stabilizers in most polyurethane foam formulations.[6] They perform several critical functions to ensure dimensional stability:

- Reduce Surface Tension: They lower the surface tension of the liquid polymer mixture, which facilitates the formation of a large number of small, uniform bubbles (cells).[7]
- Stabilize Cell Walls: Surfactants form a film around the gas bubbles, preventing them from collapsing or merging (coalescing) while the polymer matrix is still liquid and curing. This mechanical reinforcement is crucial for maintaining the foam's integrity from the initial mixing stage through final curing.
- Control Cell Structure: By promoting a uniform and fine cell structure, surfactants help create a stronger overall foam that is more resistant to shrinkage forces.[8][9] In flexible foams, they also play a role in cell opening near the end of the foam's rise, which helps to release internal pressure and prevent shrinkage.[6]

Q3: How do crosslinking agents improve the dimensional stability of PU foams?

A3: Crosslinking agents are small molecules with multiple reactive groups (like hydroxyls or amines) that create a three-dimensional polymer network.[10] This network is key to the foam's final properties. By increasing the number of connections, or crosslinks, between the polymer chains, these agents significantly enhance the foam's mechanical strength, hardness, and thermal stability.[10][11] A more densely crosslinked foam has a stronger "skeleton" that is better able to resist the internal vacuum forces that occur during cooling, thus preventing

shrinkage and improving dimensional integrity.[\[11\]](#) Common crosslinking agents include diethanolamine (DEA) and triethanolamine (TEOA).[\[10\]](#)

Q4: What are "cell openers," and how do they help manage shrinkage?

A4: Cell openers are chemical additives designed to control the percentage of open vs. closed cells in the foam structure. In many foams, especially flexible types, a high number of closed cells can lead to significant shrinkage as the trapped gas cools.[\[3\]](#)[\[5\]](#) Cell openers work towards the end of the foaming reaction to rupture some of the cell walls (membranes), allowing the internal pressure to equalize with the atmosphere. This prevents the formation of a vacuum inside the cells and thus minimizes shrinkage.[\[12\]](#) Adding 0.5%–1.5% of a cell opener can be an effective strategy.[\[13\]](#)

Q5: Can the choice of polyol affect foam shrinkage?

A5: Yes, the type of polyol is critical. Low-functionality polyols (meaning they have fewer reactive sites for crosslinking) can lead to a weaker polymer network that is more susceptible to shrinkage.[\[14\]](#)[\[15\]](#) To counteract this, formulations can be modified by blending low-functionality polyols with higher-functionality ones, such as sucrose-based polyols, to increase the overall crosslink density and create more dimensionally stable foams.[\[14\]](#)[\[15\]](#)

Troubleshooting Guide

Q: My foam is shrinking uniformly across its entire volume after cooling. What is the likely chemical cause and how can I fix it?

A: This issue typically points to an imbalance in reaction kinetics or an overly high closed-cell rate.

- Potential Cause 1: Gel reaction is too slow compared to the blowing reaction. The foam structure expands fully before the polymer network is strong enough to maintain its shape, leading to a slow collapse or shrinkage as it cures and cools.[\[4\]](#)
 - Solution: Adjust the catalyst package. Slightly increase the concentration of the gelling catalyst (often a tin-based catalyst) to accelerate the polymerization and build strength faster.[\[3\]](#)[\[4\]](#)

- Potential Cause 2: High closed-cell content. The foam has too many sealed cells, creating a significant internal vacuum upon cooling.[3]
 - Solution: Introduce or increase the concentration of a cell-opening additive.[12] Alternatively, using a different silicone surfactant that promotes better cell opening can also resolve the issue.[3]

Q: I am observing localized depressions, collapses, or uneven shrinkage on the foam's surface. What should I investigate?

A: This pattern usually indicates a non-uniform reaction, often stemming from poor mixing.

- Potential Cause: Inadequate mixing of raw materials. If the polyol, isocyanate, catalysts, and modifiers are not homogeneously mixed, some areas will react at different rates, leading to localized weak spots that shrink or collapse.[3][4]
 - Solution: Verify and optimize your mixing parameters. Ensure the mixing speed and duration are sufficient to create a uniform blend.[3][4] For lab-scale experiments, a mixing speed of 1,500 to 2,000 RPM for 10 to 15 seconds is a good starting point.[3] Also, check for any dead zones in the mixing equipment.[4]

Q: My foam rises well initially but then collapses completely before it can cure. What chemical modifier should I adjust?

A: Catastrophic collapse indicates that the cell walls are rupturing prematurely because the polymer matrix has virtually no strength.

- Potential Cause 1: Insufficient stabilization. The silicone surfactant level may be too low, or the chosen surfactant may not be effective enough for the formulation, leading to premature coalescence of bubbles.[7]
 - Solution: Increase the surfactant concentration in small increments. If that doesn't work, trial a different, more potent silicone surfactant designed for your type of foam system (e.g., rigid vs. flexible).
- Potential Cause 2: Extremely low crosslink density. The polymer network is too weak to contain the expanding gas.

- Solution: Increase the amount of a crosslinking agent (e.g., TEOA). This will build a more robust three-dimensional network, increasing the foam's internal strength (often called "green strength") during the critical rising and curing phases.

Q: I've started using a new bio-based polyol and am now seeing severe shrinkage, which didn't happen with my petroleum-based polyol. How can I adapt my formulation?

A: Bio-based polyols can sometimes have lower functionality or reactivity, leading to an under-cured and dimensionally unstable foam.[2][14]

- Potential Cause: Inadequate curing and low crosslink density. The reaction may not be generating enough heat to cure properly, or the polyol's structure may not be creating a sufficiently robust network.[2]
- Solution 1: Add a co-polyol with higher functionality to increase the overall crosslink density of the system.[14]
- Solution 2: Incorporate reinforcing fillers. Studies have shown that adding a small amount (e.g., 0.4 wt%) of cellulose nanofibers (CNF) can act as a nucleating agent and significantly reduce shrinkage in such systems.[16]
- Solution 3 (Process-based): Preheating the polyol and isocyanate components before mixing can increase the peak reaction temperature, promoting a more complete cure and reducing shrinkage.[2]

Data on Chemical Modifiers and Foam Stability

The following tables summarize key quantitative data and formulation adjustments for controlling foam shrinkage.

Table 1: Reported Efficacy of Different Chemical Modifiers

Modifier Type	Example	Observation	Result	Source(s)
High-Functionality Polyol	Sucrose-based Polyol	Used to modify a low-functionality PET waste-based polyol.	Resulted in dimensionally stable foams with linear changes of $\leq 0.5\%$.	[14][15]
Reinforcing Filler	Cellulose Nanofiber (CNF)	Added at 0.4 wt% to a semi-rigid PU foam formulation.	Reduced foam shrinkage by a factor of 15.4.	[16]
Crosslinking Agent	Triethanolamine (TEOA)	Content was varied to adjust crosslinking density in a semi-rigid foam.	Increased crosslink density led to a higher glass-transition temperature, indicating a more stable network.	
Specialty Surfactant	Perfluorinated Sulfonamide	Used in water-blown flexible PU foams.	Reduced foam shrinkage upon demolding without the need for mechanical crushing.	[17]

Table 2: Typical Formulation and Process Adjustments to Mitigate Shrinkage

Parameter	Recommended Adjustment	Target Issue	Source(s)
Gel Catalyst	Increase dose in small increments (0.05–0.1 phr).	Slow gelation rate, uniform shrinkage.	[4]
Cell Opener	Add 0.5%–1.5% based on polyol weight.	High closed-cell content, uniform shrinkage.	[13]
Water (Blowing Agent)	Reduce water and substitute with a physical blowing agent.	High exotherm, imbalance in reaction kinetics.	[3]
Silicone Surfactant	Increase concentration or switch to a more potent grade.	Foam collapse, poor cell structure.	[3]
TDI Index	Maintain an index between 1.03 and 1.10 for soft foams.	Insufficient crosslinking, weak foam.	[3]
Component Temperature	Pre-heat raw materials.	Low reaction temperature, incomplete cure.	[2][18]

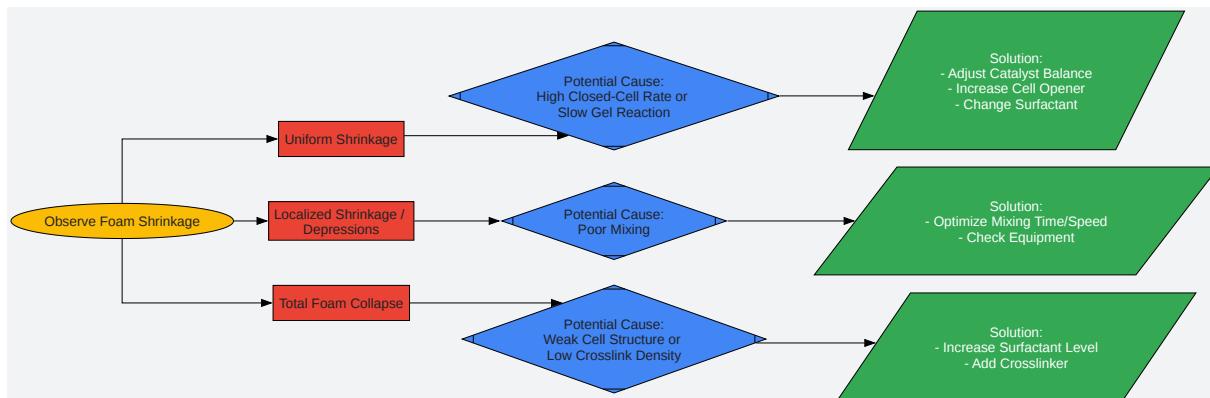
Experimental Protocols

Protocol 1: General Method for Preparing Lab-Scale Polyurethane Foam

This protocol describes a general procedure for preparing a polyurethane foam sample to test the effect of a chemical modifier.

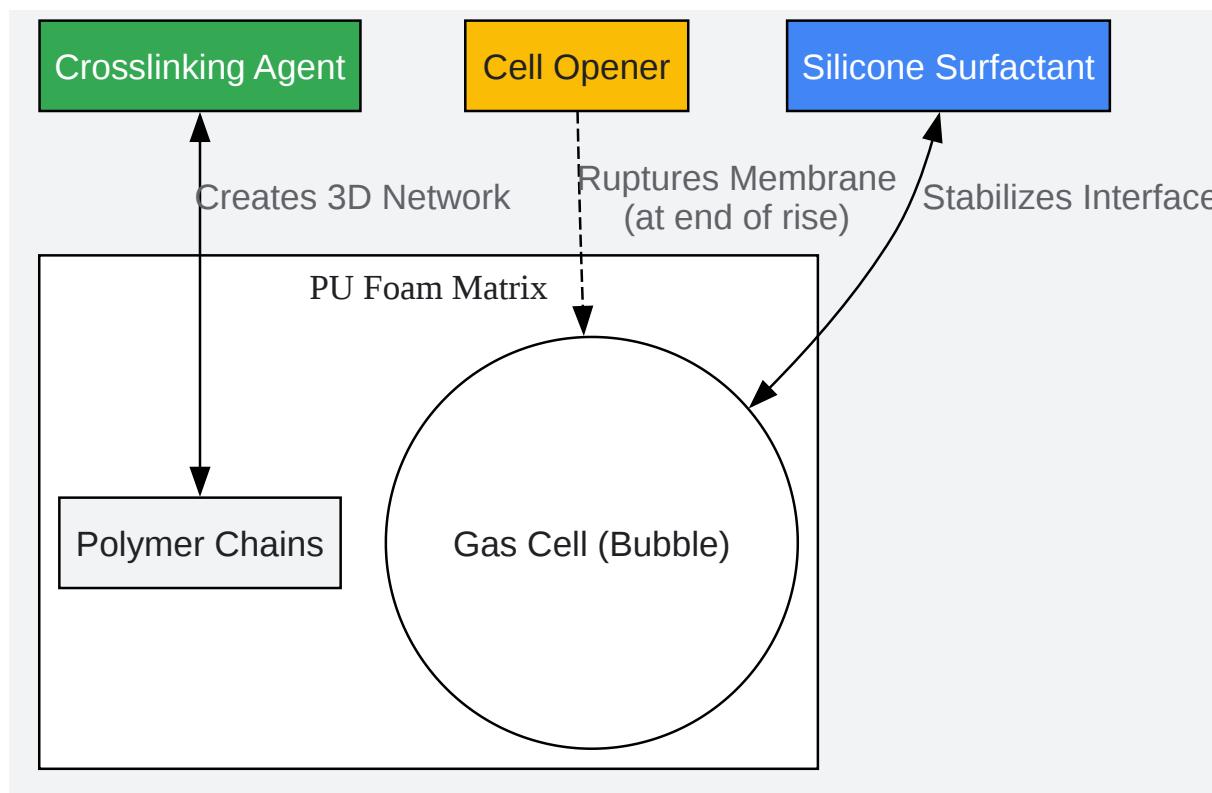
- Preparation: Pre-condition all raw materials (polyol, isocyanate, catalysts, surfactant, blowing agent, and modifier) to the recommended temperature (typically 20-25°C).[1]

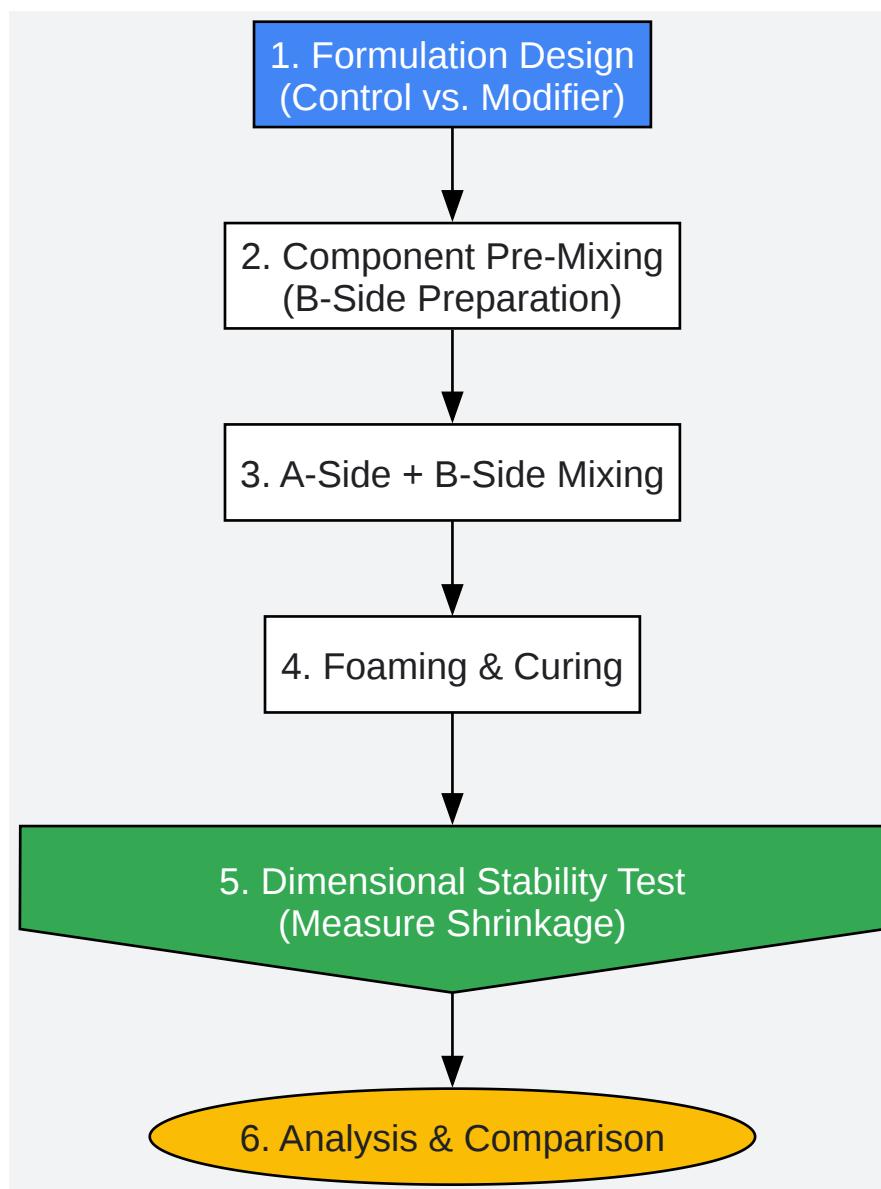
- Polyol Component ("B-Side") Pre-mix: In a suitable container (e.g., a paper cup), accurately weigh and combine the polyol, catalyst(s), silicone surfactant, blowing agent (e.g., water), and the chemical modifier being tested.
- Mixing B-Side: Mix the B-side components thoroughly using a mechanical stirrer at a controlled speed (e.g., 2000 RPM) for approximately 30-60 seconds until a homogeneous mixture is achieved.
- Adding Isocyanate ("A-Side"): Add the pre-weighed isocyanate component to the B-side mixture.
- Final Mix: Immediately begin mixing the combined components at high speed (e.g., 2000 RPM) for a short, precise duration (e.g., 10-15 seconds).[\[3\]](#)
- Pouring and Curing: Promptly pour the reacting mixture into a mold or container to allow for free rise. Observe and record cream time, gel time, and tack-free time.[\[19\]](#) Allow the foam to cure for the specified duration (e.g., 24 hours) at ambient or elevated temperature as required by the formulation.


Protocol 2: Assessment of Foam Dimensional Stability

This protocol outlines how to quantify foam shrinkage.

- Sample Preparation: After the foam has fully cured (e.g., 24 hours), carefully cut a specimen of a defined shape and size (e.g., a 10x10x10 cm cube) from the core of the foam block.[\[19\]](#)
- Initial Measurement: Immediately after cutting, use calipers to measure the length, width, and thickness of the specimen. Record these as the initial dimensions (L_0 , W_0 , H_0).
- Conditioning: Place the foam specimen in a controlled environment. For accelerated testing, a conditioning chamber set to a specific temperature and humidity (e.g., 70°C and 90% relative humidity) can be used.[\[14\]](#) For ambient testing, leave the sample at room temperature.
- Final Measurement: After a pre-determined period (e.g., 24 or 48 hours), remove the specimen from the conditioning environment and re-measure its dimensions (L_1 , W_1 , H_1).


- Calculation: Calculate the percentage of linear shrinkage for each dimension using the formula: % Shrinkage = ((Initial Dimension - Final Dimension) / Initial Dimension) * 100
- Analysis: Compare the shrinkage values of the control foam (without the modifier) to the foam containing the chemical modifier to determine its effectiveness. A dimensionally stable foam will exhibit a low percentage of shrinkage (e.g., < 1%).[\[14\]](#)


Visual Guides

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for identifying and solving foam shrinkage issues.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. donyanchem.com [donyanchem.com]

- 2. Impact of the maximum foam reaction temperature on reducing foam shrinkage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. How to Solve Shrinkage Problems in Flexible PU Foam Production? | Sabtech [sabtechmachine.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. poliuretanos.net [poliuretanos.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyurethane foam silicone stabilizer / Silicone surfactant/ Silicone polyether - Topwin [topwinsilicone.com]
- 9. Silicone Surfactants for Polyurethane Rigid Insulation Foams in Applications including Refrigerators [en.jiahua.com]
- 10. What Is the Role of Crosslinking Agents in Flexible PU Foam? [enuochem.com]
- 11. Impact of Cross-Linking Degree on the Main Properties of Polyurethane- Sabtech [sabtechmachine.com]
- 12. US20160002426A1 - Additives for Improving Polyurethane Foam Performance - Google Patents [patents.google.com]
- 13. How to Reduce the Density of Flexible Polyurethane Foam ? [kabondfoam.com]
- 14. Closed Cell Rigid Polyurethane Foams Based on Low Functionality Polyols: Research of Dimensional Stability and Standardised Performance Properties | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Preventing the Collapse Behavior of Polyurethane Foams with the Addition of Cellulose Nanofiber - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US5208271A - Flexible polyurethane foams with reduced tendency for shrinkage - Google Patents [patents.google.com]
- 18. imenpol.com [imenpol.com]
- 19. EP3864064A1 - A rigid polyurethane foam formulation and foam made therefrom - Google Patents [patents.google.com]
- To cite this document: BenchChem. [reducing foam shrinkage in polyurethane foams using chemical modifiers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293368#reducing-foam-shrinkage-in-polyurethane-foams-using-chemical-modifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com